N-diazo-2-(4-methoxyphenyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-diazo-2-(4-methoxyphenyl)ethanesulfonamide is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a sulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-diazo-2-(4-methoxyphenyl)ethanesulfonamide typically involves the diazotization of a suitable precursor. One common method is the reaction of 2-(4-methoxyphenyl)ethanesulfonamide with a diazotizing agent such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the safety and efficiency of the diazotization process, minimizing the risks associated with handling diazo compounds.
Analyse Chemischer Reaktionen
Types of Reactions
N-diazo-2-(4-methoxyphenyl)ethanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be substituted by nucleophiles, leading to the formation of different products.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming cyclic structures.
Carbene Transfer Reactions: The diazo group can generate carbenes, which can insert into C-H, N-H, and other bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base.
Cycloaddition Reactions: These reactions often require catalysts such as transition metals.
Carbene Transfer Reactions: Catalysts like rhodium or copper complexes are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted sulfonamides.
Cycloaddition Reactions: Products include various cyclic compounds.
Carbene Transfer Reactions: Products include insertion products into C-H, N-H, and other bonds.
Wissenschaftliche Forschungsanwendungen
N-diazo-2-(4-methoxyphenyl)ethanesulfonamide has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of pharmacologically active molecules.
Material Science: It is used in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of N-diazo-2-(4-methoxyphenyl)ethanesulfonamide involves the generation of reactive intermediates such as carbenes. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved include carbene insertion into C-H, N-H, and other bonds, as well as cycloaddition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-diazo-2-(4-methylphenyl)ethanesulfonamide
- N-diazo-2-(4-chlorophenyl)ethanesulfonamide
- N-diazo-2-(4-fluorophenyl)ethanesulfonamide
Uniqueness
N-diazo-2-(4-methoxyphenyl)ethanesulfonamide is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. The methoxy group can also affect the compound’s solubility and stability, making it distinct from other similar diazo compounds.
Eigenschaften
CAS-Nummer |
76653-00-4 |
---|---|
Molekularformel |
C9H11N3O3S |
Molekulargewicht |
241.27 g/mol |
IUPAC-Name |
N-diazo-2-(4-methoxyphenyl)ethanesulfonamide |
InChI |
InChI=1S/C9H11N3O3S/c1-15-9-4-2-8(3-5-9)6-7-16(13,14)12-11-10/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
OTVGPVZEKICIGO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.